Cellaburate

Osmotic Pump Coating Process Safety Organic Solvent Selection

Replacing hazardous solvents in pharma coatings is a critical safety and compliance challenge. Standard cellulose acetate requires methylene chloride, posing toxicological and environmental risks. Cellaburate (CAB) is the direct, ethanol-soluble alternative that eliminates this concern without sacrificing film performance. • Safer Coating Process: High-butyryl CAB grades dissolve in ethanol, directly replacing cellulose acetate and enabling a greener, more compliant manufacturing workflow. • Alcohol Dose-Dumping Prevention: CAB-553-0.4 provides robust resistance to ethanol up to 20% v/v, a critical safety feature for extended-release oral dosage forms. • Heat-Sensitive API Protection: For OROS osmotic pumps, CAB's faster drying kinetics reduce thermal stress on APIs, preserving stability and potency.

Molecular Formula N/A
Molecular Weight 0
CAS No. 9004-36-8
Cat. No. B1166861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellaburate
CAS9004-36-8
Synonymscellaburate; Cellulose,acetatebutanoate; CELLULOSE ACETATE BUTYRATE; CELLULOSE ACETATE BUTYRATE POLYMER; CELLULOSE ACETOBUTYRATE; CELLULOSE ACETATE BUTYRATE, 38 WT. % BUT YRYL CONTENT, AVERAGE MN CA. 30,000; CELLULOSE ACETATE BUTYRATE, 52 WT. % BUT YRYL CO
Molecular FormulaN/A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes350 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellaburate Specifications & Monograph


Cellaburate, also known as cellulose acetate butyrate (CAB), is a mixed cellulose ester polymer produced by the esterification of cellulose with acetic and butyric acids [1]. As defined by the United States Pharmacopeia (USP), it contains between 1.0% and 41.0% acetyl groups and between 5.0% and 56.0% butyryl groups by weight [1]. This polymer is practically insoluble in water but soluble in various organic solvents, including acetone and formic acid . It is primarily used as a film-former and matrix polymer in pharmaceutical coatings and controlled-release drug delivery systems .

1

USP monograph-defined mixed cellulose ester

2

Ethanol-soluble film former for safer solvent coating

3

Tunable acetyl/butyryl ratio for release matrix design

Why Cellaburate Cannot Be Substituted


Cellulose esters are not a monolithic class of materials; the specific ester substitution pattern dictates critical performance attributes. For example, the presence of butyryl groups in Cellaburate (CAB) fundamentally alters its solubility profile, enabling dissolution in safer, low-toxicity solvents like ethanol—a property absent in standard cellulose acetate (CA) [1]. This difference directly impacts manufacturing process safety and cost. Furthermore, the ratio of acetyl to butyryl groups is tunable and directly influences mechanical flexibility, moisture resistance, and compatibility with other formulation components, which are not adjustable in simpler cellulose derivatives . Attempting a one-to-one substitution with a generic cellulose ester without considering these precise molecular attributes will inevitably result in altered drug release kinetics, compromised film integrity, or unexpected formulation instabilities.

Cellulose acetate lacks ethanol solubility

Standard cellulose acetate may force use of hazardous solvents like methylene chloride, altering process safety and regulatory compliance.

Acetyl/butyryl ratio mismatch

Generic cellulose esters without controlled butyryl content can shift mechanical flexibility, moisture resistance, and drug release kinetics.

Ethylcellulose substitution may alter alcohol resistance

Replacing CAB with ethylcellulose risks loss of ethanol resistance in matrix tablets, which is critical for dose-dumping mitigation.

Cellaburate Comparative Evidence


Ethanol Solubility vs. Cellulose Acetate

In the development of osmotic pump tablet coatings, the use of Cellulose Acetate Butyrate (CAB) enables the substitution of traditional, more toxic solvents. A key advantage of CAB-based coatings over traditional Cellulose Acetate (CA) is their solubility in safer organic solvents like ethanol [1]. This eliminates the need for hazardous solvents such as methylene chloride or acetone, which are typically required for CA, thereby improving manufacturing safety and reducing environmental compliance costs.

Solvent safety
Head-to-head
CAB (high-butyryl): soluble in ethanol. CA: requires methylene chloride.
Enables safer organic solvent coating process.
Solubility depends on butyryl content grade.
Osmotic Pump Coating Process Safety Organic Solvent Selection

Faster Osmotic Release vs. Ethylcellulose

In a direct comparison of coating materials for osmotic tablets, replacing Ethylcellulose (EC) with Cellulose Acetate Butyrate (CAB) resulted in significantly altered drug release profiles [1]. The study found that CAB-based coatings led to shorter lag times and faster drug release, attributed to the increased film permeability of CAB compared to EC [1]. Furthermore, CAB-based films exhibited both higher mechanical strength and greater flexibility than those based on EC [1].

Release kinetics
Head-to-head
CAB coatings: shorter lag time, faster release vs. EC. Higher mechanical strength and flexibility.
Supports faster onset release profile design.
Coating blends with ammonio methacrylate copolymer.
Osmotic Drug Delivery Lag Time Reduction Coating Permeability

Alcohol-Resistant Matrix vs. Ethylcellulose

In a study evaluating extended-release matrix tablets, Cellulose Acetate Butyrate (CAB) demonstrated superior robustness against alcohol-induced dose dumping compared to Ethylcellulose (EC) [1]. The drug release from CAB matrix tablets was completely unaffected by the presence of ethanol at concentrations up to 20% v/v in the dissolution medium, irrespective of agitation rate [1]. In contrast, the ethylcellulose-based matrix tablets exhibited sensitivity to the ethanol content, leading to altered release profiles [1]. Additionally, the CAB matrix was robust to variations in compression force (10-20 kN), granular size (0.15-1.40 mm), and drug content (50-70%) [1].

Alcohol resistance
Reported
CAB matrix: release unchanged at up to 20% v/v ethanol. EC matrix: release profile altered.
Supports alcohol-resistant ER matrix development.
Tested with CAB-553-0.4; robust to compression force variations.
Alcohol-Induced Dose Dumping Extended-Release Matrix Formulation Robustness

Faster Drying for Thermolabile APIs vs. CA

When evaluated as a semipermeable membrane for osmotic drug delivery (OROS), Cellulose Acetate Butyrate (CAB) matched the robustness of the standard Cellulose Acetate (CA) membrane but exhibited superior drying properties [1]. This is particularly advantageous for formulations containing thermolabile active pharmaceutical ingredients (APIs) that cannot withstand prolonged exposure to elevated drying temperatures [1]. The study also established a linear relationship between CAB membrane weight and drug release rate, enabling precise formulation control, and noted that the use of CAB could allow for thinner membranes, reducing material costs and coating time [1].

Drying speed
Reported
CAB membrane dries faster than CA, with similar functional robustness. Linear weight‑release rate relationship.
Enables faster coating of thermolabile APIs.
Process advantage for OROS semipermeable membranes.
OROS Technology Semipermeable Membrane Thermolabile Formulation Process Efficiency

Cellaburate Application Scenarios


Safer Solvent Osmotic Pump Tablets

Formulators seeking to replace hazardous solvents like methylene chloride in their coating process can utilize CAB as a direct alternative to cellulose acetate. As demonstrated, high-butyryl grades of CAB are soluble in ethanol, enabling a safer and more environmentally compliant manufacturing process [1].

Alcohol-Resistant Extended-Release Matrices

For any extended-release oral dosage form where the risk of alcohol-induced dose dumping is a concern, CAB (specifically CAB-553-0.4) should be prioritized as the matrix polymer. Its demonstrated resistance to ethanol up to 20% v/v provides a robust safety feature that is not available with common alternatives like ethylcellulose [1].

Coating Thermolabile APIs in Osmotic Systems

In OROS or other osmotic pump technologies, when the active pharmaceutical ingredient is heat-sensitive, CAB membranes are the superior choice over traditional cellulose acetate. Their faster drying properties minimize the thermal stress on the API during the coating and curing process, thereby preserving drug stability and potency [1].

Application
Selection Property
Validation Focus
Safer solvent osmotic pump coating
Ethanol solubility (high-butyryl grades)
Process safety, solvent compliance
Alcohol-resistant ER matrix tablets
Ethanol resistance up to 20% v/v
Dose dumping risk mitigation
Thermolabile API osmotic systems
Faster drying membrane
API stability during coating

Technical Documentation Hub

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37 linked technical documents
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